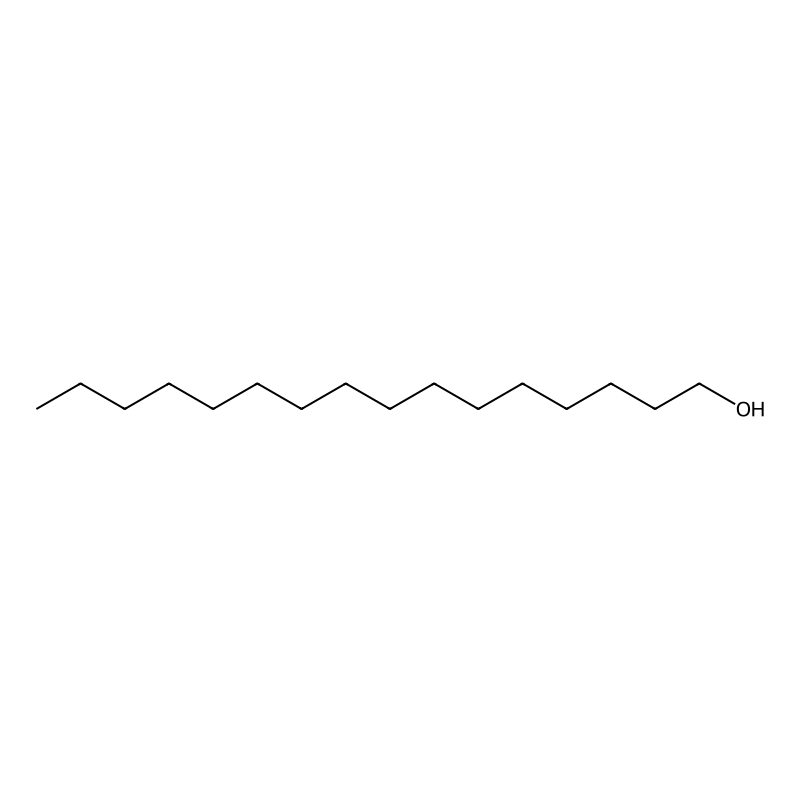

Hexadecanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in alcohol; soluble in acetone; very soluble in ether, benzene, chloroform

Soluble in alcohol, chloroform, ether

In water, 4.1X10-2 mg/L at 25 °C

1.34e-05 mg/mL at 25 °C

insoluble in water; soluble in ether

1 gm in 3ml 90% alcohol (in ethanol)

Synonyms

Canonical SMILES

Biological Research:

- Membrane studies: Hexadecanol can be used to study the structure and function of biological membranes. Its ability to insert itself into lipid bilayers makes it a valuable tool for understanding membrane fluidity, permeability, and protein interactions. Source:

- Drug delivery: Hexadecanol can be used to develop drug delivery systems, such as liposomes and nanoparticles. Its biocompatible and emulsifying properties make it suitable for encapsulating and transporting drugs to specific targets in the body. Source:

- Cell culture: Hexadecanol is a component of some cell culture media and can be used to promote cell growth and adhesion. Source

Environmental Science:

- Bioremediation: Hexadecanol can be used to help remediate contaminated soil and water. It can enhance the biodegradation of pollutants by bacteria and other microorganisms. Source:

- Environmental monitoring: Hexadecanol is a tracer molecule that can be used to study the transport and fate of organic pollutants in the environment. Source

- Biofuel production: Hexadecanol can be used as a feedstock for the production of biodiesel fuels. Source:

Materials Science:

- Nanoparticle synthesis: Hexadecanol can be used to synthesize nanoparticles with specific properties, such as size, shape, and surface functionality. Source

- Lubrication: Hexadecanol is a lubricant that can be used in a variety of applications, including bearings, gears, and cutting tools. Source

- Polymer synthesis: Hexadecanol can be used as a monomer in the synthesis of polymers with unique properties, such as biodegradability and water resistance. Source

1-Hexadecanol, commonly known as cetyl alcohol, is a long-chain fatty alcohol with the chemical formula . It appears as a waxy white solid or flakes at room temperature and has a faint characteristic odor. This compound is insoluble in water but soluble in alcohols and oils . Discovered in 1913 by Chevrenl, it is one of the oldest known long-chain alcohols and is primarily derived from the reduction of palmitic acid .

The mechanism of action of hexadecanol depends on the specific application. Here are some examples:

- In Surfactants: Hexadecanol acts as a surfactant by reducing the surface tension of liquids. Its amphiphilic structure allows it to orient at the interface between water and oil, stabilizing emulsions and foams [].

- In Pharmaceuticals: Hexadecanol can act as an emollient, lubricant, or viscosity modifier in various pharmaceutical formulations []. Its ability to form hydrogen bonds with other molecules contributes to its thickening and stabilizing properties in creams and lotions [].

- In Organic Synthesis: Hexadecanol can be used as a starting material for the synthesis of various functional molecules. The hydroxyl group allows for further chemical modifications, making it a versatile building block in organic chemistry.

- Low Toxicity: Hexadecanol exhibits low oral and dermal toxicity.

- Combustible: Hexadecanol has a high flash point (around 180 °C), but it can still burn if ignited.

- Skin Irritation: In rare cases, prolonged contact with hexadecanol may cause mild skin irritation.

- Esterification: Reacting with carboxylic acids to form esters.

- Sulfation: It can react with chlorosulfuric acid to yield sulfated products, which are often used in surfactants .

- Oxidation: Under certain conditions, it can be oxidized to form fatty acids.

The general reaction for sulfation can be represented as follows:

1-Hexadecanol exhibits several biological activities. It serves as a skin-conditioning agent and emollient in cosmetic formulations, contributing to skin hydration and barrier function. Additionally, it has been reported to have antimicrobial properties, making it useful in personal care products . Its presence in various biological fluids indicates a role in metabolic processes, although specific mechanisms remain under investigation .

1-Hexadecanol can be synthesized through several methods:

- Reduction of Palmitic Acid: The most common method involves the catalytic hydrogenation of palmitic acid.

- Fatty Alcohol Synthesis: It can also be produced via the hydrolysis of fats and oils followed by reduction.

- Synthetic Routes: Various synthetic pathways have been explored, including the use of Grignard reagents and other organic synthesis techniques .

1-Hexadecanol is widely used across various industries:

- Cosmetics and Personal Care: It functions as an emulsifier, thickener, and opacifier in creams, lotions, and shampoos.

- Food Industry: It is utilized as a food additive for its emulsifying properties.

- Pharmaceuticals: Employed in drug formulations for its stabilizing effects.

- Industrial Uses: Acts as a lubricant and surfactant in various industrial applications .

Research has indicated that 1-Hexadecanol interacts with various biological systems. Studies suggest its role in modulating skin permeability and enhancing the delivery of active ingredients in topical formulations. Furthermore, its antimicrobial properties have led to investigations into its potential use as a preservative in cosmetic formulations .

1-Hexadecanol shares structural similarities with several other long-chain fatty alcohols. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| 1-Octanol | C8H18O | Shorter chain; used as a solvent. |

| 1-Dodecanol | C12H26O | Intermediate chain; used in surfactants. |

| 1-Octadecanol | C18H38O | Longer chain; more hydrophobic; used in cosmetics. |

While all these compounds serve similar roles as emulsifiers and surfactants, 1-Hexadecanol is particularly valued for its balance between hydrophilic and lipophilic properties, making it versatile for both cosmetic and industrial applications .

Hexadecanol was first identified in 1817 by French chemist Michel Chevreul during his analysis of spermaceti, a waxy substance derived from sperm whale oil. By heating spermaceti with potassium hydroxide (KOH), Chevreul observed the formation of crystalline flakes, which he initially misclassified as a compound of ethylene and water. It was not until 1836 that its true composition as a fatty alcohol (C₁₆H₃₄O) was confirmed. The name "cetyl" originates from Cetacea, the taxonomic order for whales, reflecting its early marine origins.

Research Significance Across Disciplines

Hexadecanol’s amphiphilic structure—a hydrophobic alkyl chain and hydrophilic hydroxyl group—underpins its versatility:

- Pharmaceutics: Stabilizes emulsions in topical creams and enhances drug solubility.

- Material Science: Serves as a phase-change material (PCM) in thermal energy storage systems due to its high latent heat (76–158 J/g).

- Biochemistry: Modifies lung surfactant monolayers, improving stability in respiratory therapies.

- Environmental Science: Degraded by Pseudomonas synxantha via extracellular oxidation, aiding bioremediation of hydrocarbon pollutants.

Nomenclature and Classification

Hexadecanol is systematically named 1-hexadecanol (IUPAC), though it has over 50 synonyms, including cetyl alcohol, palmityl alcohol, and n-hexadecyl alcohol. Its classification spans:

- Functional Group: Primary alcohol (-OH terminal).

- Chemical Family: Fatty alcohol (C₁₆ saturated chain).

- Regulatory Status: Generally recognized as safe (GRAS) by the FDA for food contact and cosmetics.

Biological Sources and Natural Distribution

Hexadecanol is ubiquitously distributed across terrestrial and marine ecosystems. In plants, it accumulates in the epicuticular waxes of leaves and fruits, particularly in species such as coconut (Cocos nucifera) and oil palm (Elaeis guineensis), where it contributes to hydrophobic barrier formation [1] [3]. Marine organisms, including sperm whales (Physeter macrocephalus), historically served as early sources of hexadecanol through the hydrolysis of spermaceti, a waxy ester found in head cavities [1]. Microbial communities in soil and aquatic environments also produce hexadecanol as a metabolic byproduct during the degradation of alkanes and fatty acids [3] [5].

Table 1: Natural Sources of Hexadecanol

| Source Type | Example Organisms/Systems | Primary Role |

|---|---|---|

| Plants | Coconut, oil palm | Cuticular wax component |

| Marine Animals | Sperm whales (historical) | Spermaceti hydrolysis product |

| Microorganisms | Soil bacteria, fungi | Alkane degradation metabolite |

Biosynthetic Pathways in Living Organisms

Hexadecanol biosynthesis occurs via two primary routes: fatty acid reduction and alkane oxidation.

Fatty Acid Reduction Pathway:

In eukaryotes, hexadecanol is synthesized through the reduction of palmitic acid (C16:0), catalyzed by fatty acid reductase enzymes. This NADPH-dependent process involves sequential reduction of the carboxylic acid group to a primary alcohol:

$$

\text{Palmitic acid} + \text{NADPH} \xrightarrow{\text{Fatty acid reductase}} \text{Hexadecanol} + \text{NADP}^+ + \text{H}_2\text{O}

$$

In yeast and plants, this pathway is tightly regulated by acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS) complexes, which generate the precursor palmitoyl-ACP [5].Microbial Alkane Oxidation:

Certain bacteria and fungi metabolize hexadecane (C16H34) via terminal oxidation. The enzyme alkane hydroxylase converts hexadecane to 1-hexadecanol, which is further oxidized to fatty acids for energy production [3]:

$$

\text{Hexadecane} + \text{O}2 + \text{NADH} \xrightarrow{\text{Alkane hydroxylase}} \text{Hexadecanol} + \text{H}2\text{O} + \text{NAD}^+

$$

Table 2: Key Enzymes in Hexadecanol Biosynthesis

| Enzyme | Organism | Function |

|---|---|---|

| Fatty acid reductase | Plants, animals | Reduces palmitic acid to hexadecanol |

| Alkane hydroxylase | Bacteria, fungi | Oxidizes alkanes to primary alcohols |

| Acetyl-CoA carboxylase | Eukaryotes | Initiates fatty acid synthesis |

Hexadecanol as a Component of Honeybee Retinue Response Signal

Hexadecanol plays a specialized role in the chemical communication of honeybees (Apis mellifera). It is a minor component of the queen retinue pheromone (QRP), an eight-component blend emitted by queen bees to regulate colony behavior. While the major QRP component, 9-oxo-2-decenoic acid (9-ODA), primarily attracts worker bees and inhibits ovarian development, hexadecanol synergistically enhances the stability and longevity of the pheromone signal on queen cuticles [4]. Drones (male bees) also detect hexadecanol during mating flights, though its role in sexual communication remains secondary to 9-ODA [4].

Natural Derivation from Coconut and Palm Oil

Commercial hexadecanol is predominantly derived from plant triglycerides, particularly coconut and palm oils. These oils contain high concentrations of palmitic acid esters, which are hydrolyzed to free palmitic acid and subsequently reduced to hexadecanol via catalytic hydrogenation:

$$

\text{Triglyceride (palmitate)} \xrightarrow{\text{Hydrolysis}} \text{Palmitic acid} \xrightarrow{\text{Hydrogenation}} \text{Hexadecanol}

$$

The use of sustainable palm oil derivatives has largely replaced historical whale-based production, aligning with modern ethical and environmental standards [1] [3].

Table 3: Hexadecanol Yield from Plant Oils

| Oil Source | Palmitic Acid Content (%) | Hexadecanol Yield (kg/ton oil) |

|---|---|---|

| Coconut oil | 8–11 | 12–16 |

| Palm oil | 40–45 | 60–68 |

Industrial Synthesis Pathways

Industrial production of hexadecanol primarily relies on well-established catalytic processes that have been optimized for large-scale manufacturing. The most prevalent industrial synthesis pathway involves the catalytic hydrogenation of fatty acids or their derivatives under high temperature and pressure conditions [1] [2]. This method typically employs nickel, copper, or ruthenium-based catalysts and operates at temperatures ranging from 250-350°C with pressures of 20-80 bar, achieving conversion yields of 85-95% [1] [2].

The esterification and hydrogenolysis route represents another significant industrial pathway, where fatty acids are first converted to their corresponding esters, followed by catalytic reduction using palladium on carbon or nickel-based catalysts [1]. This two-step process operates at moderate temperatures of 200-300°C and pressures of 15-50 bar, typically yielding 70-85% hexadecanol [1].

Recent industrial developments have explored the fermentation-based production using engineered microorganisms, particularly Saccharomyces cerevisiae and Escherichia coli [3] [4]. These biotechnological approaches operate under mild conditions (30-37°C, atmospheric pressure) and can achieve yields of 60-80% hexadecanol from glucose or xylose feedstocks [3] [4]. The engineered yeast strain XF3 has demonstrated production capabilities exceeding 1 gram per liter of hexadecanol from glucose, with similar performance achieved using xylose as the sole carbon source [3].

The direct reduction of palmitic acid using lithium aluminum hydride or copper-based catalysts represents a classical industrial approach [5] [6]. This method can achieve yields ranging from 58-94% depending on the specific catalyst system employed, with Cu/Al₂O₃ catalysts showing particular effectiveness at 330°C [6].

| Synthesis Method | Temperature (°C) | Pressure (bar) | Catalyst/Organism | Yield (%) | Production Scale |

|---|---|---|---|---|---|

| Catalytic Hydrogenation of Fatty Acids | 250-350 | 20-80 | Ni, Cu, Ru catalysts | 85-95 | Industrial |

| Esterification and Hydrogenolysis | 200-300 | 15-50 | Pd/C, Ni/SiO₂ | 70-85 | Industrial |

| Fermentation with Engineered Microorganisms | 30-37 | 1 | S. cerevisiae, E. coli | 60-80 | Laboratory/Pilot |

| Reduction of Palmitic Acid | 250-330 | 20-75 | Cu/Al₂O₃, LiAlH₄ | 58-94 | Laboratory/Industrial |

Green Chemistry Approaches to Hexadecanol Production

Green chemistry methodologies for hexadecanol synthesis focus on sustainable feedstocks, renewable catalysts, and environmentally benign reaction conditions. The microbial fermentation approach represents the most advanced green chemistry pathway, utilizing engineered microorganisms to convert renewable carbon sources such as glucose and xylose into hexadecanol [3] [4] [7]. This biotechnological route operates at ambient temperature and pressure, eliminating the need for high-energy input processes typical of traditional chemical synthesis [3] [4].

The development of enzymatic reduction systems using fatty acyl-CoA reductases has emerged as a promising green chemistry approach [8] [9] [10]. These enzymatic processes operate under mild conditions and exhibit high selectivity for hexadecanol production from fatty acyl-CoA substrates [8] [9] [10]. The enzyme TaFAR1 from Tyto alba has demonstrated exceptional performance, producing hexadecanol with 25-fold higher efficiency compared to alternative enzymatic pathways [10].

Bio-based feedstock processing represents another significant green chemistry strategy, where agricultural waste and renewable biomass are converted to hexadecanol through heterogeneous catalysis [7] [11]. This approach addresses waste valorization while providing sustainable pathways for hexadecanol production, though yields typically range from 50-70% [7] [11].

The renewable alcohol condensation approach utilizes bio-based alcohols as starting materials, employing metal triflate catalysts under energy-saving mild reaction conditions [12] [11]. This method focuses on reducing energy consumption while maintaining reasonable conversion efficiency, with yields ranging from 60-85% [12] [11].

| Approach | Feedstock | Catalyst/Enzyme | Environmental Benefits | Yield (%) | Development Status |

|---|---|---|---|---|---|

| Microbial Fermentation | Glucose, Xylose | Engineered Yeast/Bacteria | Renewable carbon source | 60-80 | Commercial/Pilot |

| Enzymatic Reduction | Fatty Acyl-CoA | Fatty Acyl-CoA Reductase | Mild reaction conditions | 70-90 | Laboratory |

| Bio-based Feedstock Processing | Agricultural Waste | Heterogeneous Catalysts | Waste valorization | 50-70 | Research |

| Renewable Alcohol Condensation | Bio-based Alcohols | Metal Triflates | Reduced energy consumption | 60-85 | Research |

Catalytic Reduction Methods

Catalytic reduction methods for hexadecanol synthesis have undergone significant advancement, with particular emphasis on developing highly selective and efficient catalyst systems. The Cu/m-ZrO₂-350 catalyst system has emerged as one of the most effective approaches for methyl palmitate hydrogenation to hexadecanol [2] [13]. This catalyst system operates at 300°C under 7.5 MPa hydrogen pressure, achieving remarkable methyl palmitate conversion of 94.6% with hexadecanol yield of 93.3% [2] [13]. The exceptional performance is attributed to the synergistic effect between highly dispersed copper species and abundant oxygen vacancy sites on the monoclinic zirconia support [2] [13].

The nickel-indium intermetallic compound (NiIn) catalysts supported on titanium dioxide and zirconium dioxide have demonstrated excellent performance for aqueous phase hydrogenation of methyl palmitate [14] [15]. The TiO₂-supported NiIn catalyst maintains approximately 80% hexadecanol yield over four recycling cycles, while the ZrO₂-supported system shows slight deactivation from 87.6% to 83% due to carbon deposition [14] [15]. These catalysts effectively prevent decarbonylation and decarboxylation reactions that would otherwise produce undesired alkane products [14] [15].

Ruthenium complex catalysts have shown exceptional activity in homogeneous catalysis for ester hydrogenation [16]. The ruthenium complex 1c catalyst system operates at 120°C under 50 atm hydrogen pressure, achieving 99% conversion with 95% yield of the desired alcohol product [16]. This homogeneous approach offers precise control over reaction selectivity but presents challenges for catalyst recovery and recycling [16].

Palladium on carbon catalysts remain widely used for heterogeneous catalytic reduction of fatty acid esters, operating at temperatures of 250°C and pressures of 20-50 atm [17]. While these systems achieve conversion rates of 80-95%, hexadecanol yields typically range from 75-90% due to competing side reactions [17].

| Catalyst System | Substrate | Reaction Conditions | Conversion (%) | Hexadecanol Yield (%) | Selectivity Features |

|---|---|---|---|---|---|

| Cu/m-ZrO₂-350 | Methyl Palmitate | 300°C, 7.5 MPa H₂ | 94.6 | 93.3 | High Cu dispersion, oxygen vacancies |

| NiIn/TiO₂ | Methyl Palmitate | 220°C, Aqueous Phase | 85-90 | 80 | Prevents decarbonylation |

| NiIn/ZrO₂ | Methyl Palmitate | 220°C, Aqueous Phase | 87.6 | 83 | Good recyclability |

| Ru Complex 1c | Methyl Benzoate | 120°C, 50 atm H₂ | 99 | 95 | Homogeneous catalysis |

| Pd/C with H₂ | Fatty Acid Esters | 250°C, 20-50 atm H₂ | 80-95 | 75-90 | Heterogeneous catalysis |

Synthesis from Palmitic Acid Derivatives

The synthesis of hexadecanol from palmitic acid derivatives represents a classical and well-established approach in organic chemistry. Direct reduction of palmitic acid using lithium aluminum hydride remains the most effective laboratory-scale method, achieving yields of 80-95% under mild conditions (0-25°C) in anhydrous tetrahydrofuran [5] [6]. This method provides complete reduction of the carboxylic acid functionality to the primary alcohol, though the expensive nature of lithium aluminum hydride limits its industrial application [5] [6].

Methyl palmitate hydrogenation represents the most industrially viable route from palmitic acid derivatives [2] [14] [15] [13]. This approach first requires esterification of palmitic acid with methanol, followed by catalytic hydrogenation using various catalyst systems [2] [14] [15] [13]. The process typically operates at elevated temperatures (250-330°C) and pressures, achieving yields of 85-94% hexadecanol [2] [14] [15] [13]. The industrial scalability of this method makes it particularly attractive for large-scale production [2] [14] [15] [13].

Palmitoyl chloride reduction using sodium borohydride offers a moderate temperature approach (25-60°C) in alcoholic media, achieving yields of 70-85% [5]. This method operates under milder conditions compared to direct acid reduction but requires the preliminary preparation of the acid chloride using reagents such as thionyl chloride [5]. The limited substrate scope and moderate yields restrict its widespread application [5].

Electrochemical reduction of palmitic acid salts presents an environmentally friendly alternative that operates in aqueous solutions at moderate temperatures (25-80°C) [6]. While this method eliminates the need for chemical reducing agents, yields typically range from 60-75%, making it less competitive with established chemical reduction methods [6].

The deoxygenation pathway from palmitic acid through hexadecanol formation has been investigated using various nickel phosphide catalysts [18]. This route involves initial hydrodeoxygenation to form hexadecanol, followed by either dehydration to produce hexadecane or retention of the alcohol functionality [18]. The selectivity between these pathways depends on the specific catalyst system and reaction conditions employed [18].

| Starting Material | Reduction Agent | Reaction Medium | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Palmitic Acid | LiAlH₄ | Anhydrous THF | 0-25 | 80-95 | High yield, complete reduction | Expensive reagent |

| Methyl Palmitate | H₂/Catalyst | Organic Solvent | 250-330 | 85-94 | Industrial scalability | High temperature/pressure |

| Palmitoyl Chloride | NaBH₄ | Alcoholic Medium | 25-60 | 70-85 | Mild conditions | Limited substrate scope |

| Palmitic Acid Salts | Electrochemical | Aqueous Solution | 25-80 | 60-75 | Environmentally friendly | Lower yields |

Physical Description

Liquid

White solid; [Hawley]

Solid

white solid/odourless

Color/Form

SOLID OR LEAF-LIKE CRYSTALS

White crystals

UNCTUOUS, WHITE FLAKES, GRANULES, CUBES, OR CASTINGS

White, waxy solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Taste

Vapor Density

Density

0.8152 (55°)

LogP

Odor

ODORLESS

Decomposition

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2234 of 3090 companies. For more detailed information, please visit ECHA C&L website;

Of the 18 notification(s) provided by 856 of 3090 companies with hazard statement code(s):;

H315 (34.7%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (75.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (10.16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (27.34%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (13.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (27.1%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (24.18%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H413 (31.19%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Pharmacology

Cetyl Alcohol is a synthetic, solid, fatty alcohol and nonionic surfactant. Cetyl alcohol is used as an emulsifying agent in pharmaceutical preparations.

Mechanism of Action

Vapor Pressure

6X10-6 mm Hg at 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

29354-98-1

67762-30-5

Absorption Distribution and Excretion

Following ingestion at a dose level of 2.0 g/kg in rats, about 20% of the dose was recovered as unchanged molecule in the feces. This may be due to the interconvertibility of fatty acids and alcohols, resulting in the conversion of palmitic acid to cetyl alcohol during its passage through the intestinal mucosal cells into the intestinal lumen. In rats, cetyl Alcohol was also excreted in the urine as conjugated glucuronic acid and as expired carbon dioxide.

Following ingestion at a dose level of 2.0 g/kg bw /in rats/, 1-hexadecanone is partly absorbed and metabolized, about 20% of the dose being recovered unchanged in the feces.

Metabolism Metabolites

Cetyl alcohol is oxidized in rats to the corresponding fatty acid, palmitic acid.

The primary aliphatic alcohols undergo two general reactions in vivo, namely oxidation to carboxylic acids and direct conjugation with glucuronic acid. The first reaction proceeds with the intermediate formation of an aldehyde, and the carboxylic acid from this may be either oxidized completely to carbon dioxide or excreted as such or combined with glucuronic acid as an ester glucuronide. The extent to which as alcohol undergoes the second reaction, i.e. direct conjugation to an ether glucuronide, appears to depend upon the speed of the first reaction, for alcohols which are rapidly oxidized from very little ether glucuronide unless given in high doses.

Associated Chemicals

Wikipedia

Citrus_Red_2

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Plastics -> Polymer Type -> N.a.

Cosmetics -> Skin conditioning; Viscosity controlling; Emollient; Emulsifying; Opacifying

Plastics -> Other stabilisers

Methods of Manufacturing

Prepared from palmitoyl chloride plus sodium borohydride ... from methylthiopalmitate plus Raney nickel: Ruzicka, Prelog, US patent 2,509,171 (1950 to Ciba); from hexadecyl bromide: Levine, Clippinger, US 3,018,308 (1962 to California Res. Corp.).

By saponifying spermaceti with caustic alkali, reduction of palmitic acid

General Manufacturing Information

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

All Other Basic Organic Chemical Manufacturing

Other (requires additional information)

Food, beverage, and tobacco product manufacturing

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Pharmaceutical and Medicine Manufacturing

Machinery Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Not Known or Reasonably Ascertainable

Fabricated Metal Product Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

1-Hexadecanol: ACTIVE

Alcohols, C14-18: ACTIVE

Hexadecyl alcohol. ... Primary, branched chain, C16 alcohol, made up of an array of isomeric compounds maintained in constant proportion by a complex manufacturing process (not from spermaceti)

Method of purification: crystallization; distillation.

Reported uses: ice cream, ices ... 2.0 ppm; candy 2.0 ppm

Storage Conditions

Interactions

Dates

Effect of Adding Lecithin and Nonionic Surfactant on α-Gels Based on a Cationic Surfactant-Fatty Alcohol Mixture

Kenji Aramaki, Yuka Matsuura, Katsuki Kawahara, Daisuke Matsutomo, Yoshikazu KonnoPMID: 33431774 DOI: 10.5650/jos.ess20199

Abstract

α-Gels are often used as base materials for cosmetics and hair conditioners. α-Gel-based commercial products typically contain many types of additives, such as polymers, electrolytes, oily components, and other surfactants, in addition to the three basic components. However, few systematic studies have been conducted on the effect of such additives on α-gels. In this study, we chose surfactant as an example to initiate the effect of such additives on the structure and rheological properties of α-gel samples formulated using cetyl alcohol (COH) and cetyltrimethylammonium chloride (CTAC). Optical microscopy analysis demonstrated that the size of the vesicles in the α-gel samples in this study was decreased via the addition of hydrogenated soybean lecithin (HSL) and penta(oxyethylene) cetyl ether (C

EO

), a nonionic surfactant, to them. Rheological measurements revealed that at high C

OH/CTAC ratios, the viscosity and yield stress of the α-gel samples decreased owing to the addition of surfactants to them. Conversely, at low C

OH/CTAC ratios, the opposite tendency was observed. Small-angle X-ray scattering analysis indicated that for the α-gel samples with high C

OH/CTAC ratios, the addition of HSL or C

EO

to them decreased the interlayer spacing of their lamellar bilayer stack, which led to the changes in the rheological properties of the α-gel samples.

Design, characterization and in vivo evaluation of modified release baclofen floating coated beads

Mohamed Ibrahim, Hatem A Sarhan, Youssef W Naguib, Hamdy AbdelkaderPMID: 32315750 DOI: 10.1016/j.ijpharm.2020.119344

Abstract

Baclofen is a centrally acting skeletal muscle relaxant approved by the US Food and Drug Administration (FDA) for the treatment of muscle spasticity, but the immediate release mode of administration and rapid absorption has been associated with adverse effects. The main objective of this study was to prepare modified release floating beads of baclofen in order to decrease the unwanted side effects. The beads were prepared using alginate and coated with Eudragit RS100, Eudragit L100 and cetyl alcohol. They were evaluated for their encapsulation efficiency, buoyance characteristics, morphology, and in vitro release. They have also been tested in vivo for their oral bioavailability and potential side effects. The prepared beads showed floating properties up to 12 h with different lag times ranging from 45.67 to 72.33 sec. Morphological evaluation using scanning electron microscopy (SEM) revealed that the coated beads show smooth with no pores or cracks surfaces. Real-time morphology of the beads during in vitro release testing was studied by the SEM. Optimized formulation of baclofen coated beads exhibited favorable mechanical properties, in addition, it provided extended baclofen release for up to 6 h. In addition, in vivo studies showed that the coated beads effectively decreased the hypotensive side effect associated with rapid plasma peaking from Baclofen® immediate-release tablets. In addition, there were significant differences between the values of C, T

, and AUC

of optimized modified release baclofen floating formulations when compared to Baclofen® immediate-release tablets.

Effects of Drug Particle Size and Lipid Additives on Drug Release from Paraffin Wax Formulations Prepared by Spray Congealing Technique

Hongyi Ouyang, Chen Yee Ang, Paul Wan Sia Heng, Lai Wah ChanPMID: 31501994 DOI: 10.1208/s12249-019-1519-4

Abstract

Paraffin wax is a hydrophobic meltable material that can be suitably used in spray congealing to develop drug-loaded microparticles for sustained release, taste-masking or stability enhancement of drugs. However, these functional properties may be impaired if the drug particles are not completely embedded. Moreover, highly viscous melts are unsuitable for spray dispersion. In this study, the effects of drug particle size and lipid additives, namely stearic acid (SA), cetyl alcohol (CA) and cetyl esters (CE), on melt viscosity and extent of drug particles embedment were investigated. Spray congealing was conducted on the formulations, and the resultant microparticles were analysed for their size, drug content, extent of drug particles embedment and drug release. The melt viscosity increased with smaller solid inclusions while lipid additives decreased the viscosity to varying extents. The spray-congealed microparticle size was largely dependent on the viscosity. The addition of lipid additives to paraffin wax enabled more complete embedment of the drug particles. CA produced microparticles with the lowest drug release, followed by SA and CE. The addition of CA and CE enhanced the drug release and showed potential for taste-masking. Judicious choice of drug particle size and matrix materials is important for successful spray congealing to produce microparticles with the desired characteristics.Synergistic effect of

Violeta D JakovljevićPMID: 32148162 DOI: 10.1080/10934529.2019.1706334

Abstract

This study evaluated the growth and metabolic activity of consortium and pure culturesLP7 and

LP5 in response to the presence of 0.5% ethoxylated oleyl-cetyl alcohol (EOCA) in the liquid Czapek-Dox medium. The effectiveness of mentioned cultures was monitored according to the following parameters: biomass dry weight (BDW), pH, quantity of free and total organic acids, proteolytic activity and the qualitative composition of carbohydrates, during 19 days. The biodegrading efficiency was determined spectrophotometrically. The BDW of consortium was significantly stimulated by EOCA (16.59%) whereas biomass of LP7 was significantly inhibited (30.61%). The EOCA had influence on decrease in pH value of the media of LP5 and consortium, and pH changes were correlated with the amount of excreted organic acids. The alkaline protease activities of consortium, LP7 and LP5 retained 73%, 62.2% and 49.5% activity respectively in the presence of EOCA. Consortium has shown the best biodegradation capacity up to 82% of EOCA. The pure cultures were less effective in biodegradation and removed approximately 65% (LP7) and 60% (LP5) of EOCA after 19 days. In brief, the synergistic interaction between pure cultures enhances capacity to reduce EOCA in environment and influences production of some biotechnological useful metabolites.

Cetyl-alcohol-reinforced hollow fiber solid/liquid-phase microextraction and HPLC-DAD analysis of ezetimibe and simvastatin in human plasma and urine

Nabil N Al-Hashimi, Rand O Shahin, Aqeel N Al-Hashimi, Ajeal M Al Ajeal, Lubna H Tahtamouni, Chanbasha BasheerPMID: 30315647 DOI: 10.1002/bmc.4410

Abstract

A new cetyl-alcohol-reinforced hollow fiber solid/liquid-phase microextraction (CA-HF-SLPME) followed by high-performance liquid chromatography-diode array detection (HPLC-DAD) method was developed for simultaneous determination of ezetimibe and simvastatin in human plasma and urine samples. To prepare the CA-HF-SLPME device, the cetyl-alcohol was immobilized into the pores of a 2.5 cm hollow fiber micro-tube and the lumen of the micro-tube was filled with 1-octanol with the two ends sealed. Afterwards, the prepared device was introduced into 10 mL of the sample solution containing the analytes with agitation. Under optimized conditions, calibration curves plotted in spiked plasma and urine samples were linear in the ranges of 0.363-25/0.49-25 μg Lfor ezetimibe/simvastatin and 0.193-25/0.312-25 μg L

for ezetimibe/simvastatin in plasma and urine samples, respectively. The limit of detection was 0.109/0.174 μg L

for ezetimibe/simvastatin in plasma and 0.058/0.093 μg L

for ezetimibe/simvastatin in urine. As a potential application, the proposed method was applied to determine the concentration of selected analytes in patient plasma and urine samples after medication and satisfactory results were achieved. In comparison with reference methods, the CA-HF-SLPME-HPLC-DAD method demonstrates considerable potential in the biopharmaceutical analysis of selected drugs.

Paclitaxel-encapsulated core-shell nanoparticle of cetyl alcohol for active targeted delivery through oral route

Debabrata G Dastidar, Amlan Das, Satabdi Datta, Suvranil Ghosh, Mahadeb Pal, Neeraj S Thakur, Uttam C Banerjee, Gopal ChakrabartiPMID: 31411540 DOI: 10.2217/nnm-2018-0419

Abstract

Paclitaxel (PTX) has no clinically available oral formulations. Cetyl alcohol is metabolized by alcohol dehydrogenase and aldehyde dehydrogenase that are overexpressed in cancer cells. So, PTX-encapsulated core-shell nanoparticle of cetyl alcohol (PaxSLN) could target the cancer cells through oral route.PaxSLN was synthesized using microemulsion template. Efficiency of PaxSLN was evaluated by ALDEFLUOR™, multicellular tumor spheroid formation inhibition assays and CT26 colorectal carcinoma animal model. Pharmacokinetics and biodistribution studies were done in Sprague Dawley rats.

PTX was encapsulated at the core of approximately 78 nm PaxSLN. PaxSLN targeted aldehyde dehydrogenase overexpressing cells. Its oral bioavailability was approximately 95% and chemotherapeutic efficacy was better than Taxol

and nab-PTX.

A novel oral nanoformulation of PTX was developed.

Silver nanoparticle functionalized CS-g-(CA-MA-PZA) carrier for sustainable anti-tuberculosis drug delivery

Rajendran Amarnath Praphakar, Murugaraj Jeyaraj, Mukhtar Ahmed, Subbiah Suresh Kumar, Mariappan RajanPMID: 29981824 DOI: 10.1016/j.ijbiomac.2018.07.008

Abstract

Recently, drug functionalized biodegradable polymers have been appreciated to be imperative to fabricate multi-drug delivery nanosystems for sustainable drug release. In this work, amphiphilic chitosan-grafted-(cetyl alcohol-maleic anhydride-pyrazinamide) (CS-g-(CA-MA-PZA)) was synthesized by multi-step reactions. The incorporation of rifampicin (RF) and entrapment of silver nanoparticles (Ag NPs) on CS-g-(CA-MA-PZA) polymer was carried out by dialysis technique. From the FT-IR experiment, the polymer modification, incorporation of drugs and the entrapment of Ag NPs on micelles were confirmed. The surface morphology of Ag NPs, polymeric system and drug loaded micelles was described by SEM, TEM and AFM techniques. In addition, the controlled release behaviour of CS-g-(CA-MA-PZA) micelles was studied by UV-Vis spectroscopy. In vitro cell viability, cell apoptosis and cellular uptake experiments shows that multi-drug delivery system could enhance the biocompatibility and higher the cytotoxicity effect on the cells. Since the prepared amphiphilic polymeric micelles exhibit spotty features and the system is a promising strategy for a novel candidate for immediate therapeutically effects for alveolar macrophages.Kinetic and thermodynamic studies on the enzymatic synthesis of wax ester catalyzed by lipase immobilized on glutaraldehyde-activated rice husk particles

Letícia C D Lima, Daniela G C Peres, Adriano A MendesPMID: 29574490 DOI: 10.1007/s00449-018-1929-9

Abstract

Commercial lipase from Thermomyces lanuginosus has been immobilized on glutaraldehyde-activated rice husk particles via covalent attachment. It was reached maximum immobilized protein concentration of 27.5 ± 1.8 mg gof dry support using the initial protein loading of 40 mg g

of support. The immobilized biocatalyst was used to synthesize cetyl oleate (wax ester) via direct esterification of oleic acid and cetyl alcohol. The influence of relevant factors on ester synthesis, such as reaction temperature, biocatalyst concentration, presence or lack of hydrophobic organic solvents, acid:alcohol molar ratio, and reaction time has been evaluated. The experimental data were well fitted to a second-order reversible kinetic model to determine apparent kinetic constants. Thermodynamic studies have revealed that the reaction was a spontaneous and endothermic process. Under optimal experimental conditions, it was observed maximum ester conversion of 90.2 ± 0.6% in 9 h of reaction time in hexane medium using 1 M of each reactant (cetyl alcohol and oleic acid), at 50 °C and biocatalyst concentration of 15% m/v of reaction mixture. Similar conversion (91.5 ± 0.8%) in a solvent-free system was also obtained within 24 h of reaction. The biocatalyst retained 85% of its initial activity after 12 cycles within 9 h of reaction in hexane medium. The physicochemical properties of purified ester have been determined in accordance with ASTM standards. The results indicate that the prepared biocatalyst has great potential for wax ester synthesis due to its satisfactory catalytic activity and operational stability.

Excellent Temperature-Control Based on Reversible Thermochromic Materials for Light-Driven Phase Change Materials System

Caixia Ren, Fangfang Liu, Malik Muhammad Umair, Xin Jin, Shufen Zhang, Bingtao TangPMID: 31022940 DOI: 10.3390/molecules24081623

Abstract

Light-driven phase change materials (PCMs) have received significant attention due to their capacity to convert visible light into thermal energy, storing it as latent heat. However, continuous photo-thermal conversion can cause the PCMs to reach high thermal equilibrium temperatures after phase transition. In our study, a novel light-driven phase change material system with temperature-control properties was constructed using a thermochromic compound. Thermochromic phase change materials (TC-PCMs) were prepared by introducing 2-anilino-6-dibutylamino-3-methylfluoran (ODB-2) and bisphenol A (BPA) into 1-hexadecanol (1-HD) in various proportions. Photo-thermal conversion performance was investigated with solar radiation (low power of 0.09 W/cm) and a xenon lamp (at a high power of 0.14 W/cm

). The TC-PCMs showed a low equilibrium temperature due to variations in absorbance. Specifically, the temperature of TC-PCM

(ODB-2, bisphenol A and 1-HD ratio 1:2:180) could stabilize at 54 °C approximately. TC-PCMs exhibited reversibility and repeatability after 20 irradiation and cooling cycles.